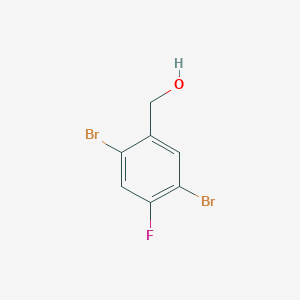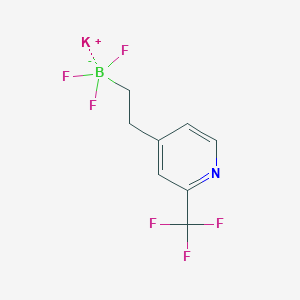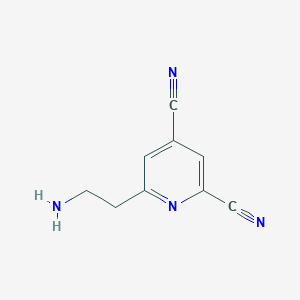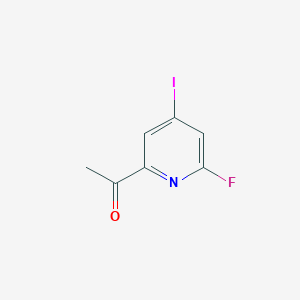
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with difluoromethyl, iodine, and carboxylic acid groups. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid typically involves multiple steps, starting from commercially available pyridine derivatives. The iodination of the pyridine ring can be performed using iodine or iodine monochloride under suitable conditions . The carboxylic acid group is often introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohol or reduced to form difluoromethyl anion.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the iodine atom.
Oxidation Products: Difluoromethyl alcohol and related derivatives.
Reduction Products: Difluoromethyl anion and related derivatives.
Coupling Products: Biaryl compounds and other complex molecules.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity . The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The carboxylic acid group can interact with active sites of enzymes, inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)-3-iodopyridine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-3-chloropyridine-5-carboxylic acid: Similar structure but with a chlorine atom instead of an iodine atom.
2-(Difluoromethyl)-3-bromopyridine-5-carboxylic acid: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. The difluoromethyl group enhances its lipophilicity and metabolic stability, while the iodine atom provides a versatile site for further functionalization.
Eigenschaften
Molekularformel |
C7H4F2INO2 |
|---|---|
Molekulargewicht |
299.01 g/mol |
IUPAC-Name |
6-(difluoromethyl)-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F2INO2/c8-6(9)5-4(10)1-3(2-11-5)7(12)13/h1-2,6H,(H,12,13) |
InChI-Schlüssel |
PLHIHBQXDJZUIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1I)C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)




![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)





![1-[3-Chloro-5-(chloromethyl)phenyl]ethanone](/img/structure/B14854105.png)

